Decanoylcarnitine

Description

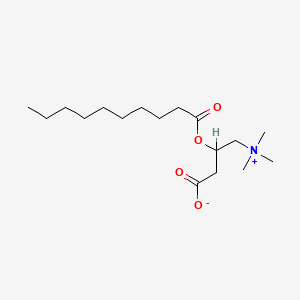

Structure

2D Structure

3D Structure

Properties

CAS No. |

25518-51-8 |

|---|---|

Molecular Formula |

C17H33NO4 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(3S)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1 |

InChI Key |

LZOSYCMHQXPBFU-HNNXBMFYSA-N |

SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanoylcarnitine, (+)-; (+)-Decanoylcarnitine |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Decanoylcarnitine in Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoylcarnitine (C10) is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and decanoic acid, a ten-carbon fatty acid. The primary function of the carnitine shuttle system, of which this compound is a part, is to transport fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. This guide provides a comprehensive technical overview of the role of this compound in fatty acid metabolism, its association with various disease states, and methodologies for its analysis.

Core Principles of this compound in Fatty Acid Metabolism

Fatty acid oxidation is a major source of energy for many tissues, particularly during periods of fasting or prolonged exercise. However, fatty acids themselves cannot directly cross the inner mitochondrial membrane where β-oxidation occurs. The carnitine shuttle system facilitates this transport.

The process begins with the activation of fatty acids to their acyl-CoA esters in the cytoplasm. For medium-chain fatty acids like decanoic acid, this activation is followed by their conjugation to carnitine, a reaction catalyzed by carnitine acyltransferases located on the mitochondrial membranes. This compound is thus formed and transported into the mitochondrial matrix. Once inside, the decanoyl group is transferred back to coenzyme A to form decanoyl-CoA, which then enters the β-oxidation spiral.

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids is a valuable biomarker for assessing the status of fatty acid metabolism. Alterations in its levels can be indicative of inherited metabolic disorders and other pathological conditions.

| Condition | Analyte | Specimen | Concentration (µmol/L) | Reference(s) |

| Healthy Adults | This compound (C10) | Plasma | 0.11 - 0.38[1] | [1] |

| Healthy Newborns (≤7 days) | This compound (C10) | Dried Blood Spot | <0.55 (nmol/mL) | [2] |

| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | This compound (C10) | Plasma/Dried Blood Spot | Significantly elevated; can range from >1.0 to over 20 µmol/L. One study reported a median of 8.4 mmol/L in newborns with confirmed MCADD.[3] | [3][4][5] |

| Carnitine Palmitoyltransferase II (CPT2) Deficiency | This compound (C10) | Plasma | Generally within the normal range or slightly elevated. A case report showed a level of 0.15 µmol/L (reference range <0.88 µmol/L).[6] | [6] |

| Chronic Hepatitis B | Total L-carnitine (including acylcarnitines) | Plasma | Significantly higher in patients compared to healthy controls. One study reported 11.19 ± 6.67 mg/L in patients.[7] Another study showed elevated L-carnitine levels in patients with chronic HBV infection.[8][9] | [7][8][9][10] |

| Triple-Negative Breast Cancer (TNBC) | This compound (C10) | Serum | Levels are often altered. One study found that intermittent fasting, which inhibited TNBC progression, led to a marked increase in serum this compound levels.[11][12] Another study associated higher levels of decenoylcarnitine (C10:1) with decreased odds of breast cancer.[13][14] | [10][11][12][13][14][15] |

Signaling Pathways and Experimental Workflows

The role of this compound extends beyond simple transport and involves participation in cellular signaling.

Caption: The Carnitine Shuttle and Beta-Oxidation Pathway.

In certain cellular contexts, this compound has been shown to modulate gene expression. For instance, in the context of Hepatitis B virus (HBV) infection, this compound supplementation can activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.[4] PPARα is a key transcriptional regulator of genes involved in fatty acid oxidation, including Carnitine Palmitoyltransferase I (CPT1A).

Caption: this compound activates PPARα signaling.

In the context of triple-negative breast cancer (TNBC), studies have shown that this compound can inhibit cancer cell proliferation and migration.[11][12] This effect is, at least in part, mediated by the downregulation of Matrix Metalloproteinase-9 (Mmp9), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[10][11][12][15] The precise upstream signaling cascade initiated by this compound to regulate Mmp9 is an area of ongoing research. However, it is known that the transcription of the MMP9 gene is controlled by various transcription factors, including NF-κB and AP-1.[16][17][18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. msacl.org [msacl.org]

- 3. Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High L-Carnitine Levels Impede Viral Control in Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 9. Frontiers | High L-Carnitine Levels Impede Viral Control in Chronic Hepatitis B Virus Infection [frontiersin.org]

- 10. Carnitine metabolism in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labsresult.com [labsresult.com]

- 14. Circulating Carnitine Levels and Breast Cancer: A Matched Retrospective Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. Transcriptional Activation of Human Matrix Metalloproteinase-9 Gene Expression by Multiple Coactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional upregulation of MMP-9 gene under hyperglycemic conditions in AGS cells: Role of AP-1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptional Inhibition of Matrix Metalloproteinase 9 (MMP-9) Activity by a c-fos/Estrogen Receptor Fusion Protein is Mediated by the Proximal AP-1 Site of the MMP-9 Promoter and Correlates with Reduced Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Decanoylcarnitine: A Key Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Decanoylcarnitine (C10), a medium-chain acylcarnitine, has emerged as a critical biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly those affecting mitochondrial fatty acid β-oxidation. Its accumulation in biological fluids is a hallmark of specific enzymatic defects, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Furthermore, growing evidence implicates elevated levels of this compound and other acylcarnitines in the pathophysiology of more common metabolic conditions such as insulin resistance and type 2 diabetes, highlighting its broader clinical significance. This guide provides a comprehensive overview of the role of this compound as a biomarker, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways.

Quantitative Data Summary

The concentration of this compound in biological samples, such as plasma and dried blood spots, is a key diagnostic indicator for certain metabolic disorders. The following tables summarize quantitative data from studies comparing this compound levels in individuals with metabolic disorders and healthy controls.

Table 1: this compound Concentrations in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

| Population | Condition | This compound Concentration (µmol/L) | Fold Change vs. Controls | Reference |

| Newborns | Confirmed MCADD | Median: 1.57 (Range: 0.33-4.4) | - | [1] |

| Older Patients (8 days - 7 years) | Confirmed MCADD | Median: 8.4 (Range: 3.1-28.3) | - | [1] |

| Korean Pediatric Patient 2 (14 days old) | Confirmed MCADD | 0.62 | >1.2-fold increase | [2] |

| Healthy Newborns | Healthy Controls | Max: 0.22 | - | [1] |

| Healthy Individuals (Reference Interval) | Healthy Controls | ≤0.51 | - | [2] |

Table 2: Plasma Acylcarnitine Concentrations in Type 2 Diabetes (T2DM) and Insulin Resistance

| Population | Condition | This compound (C10) Response to Insulin | Reference |

| T2DM Participants | Type 2 Diabetes | Significantly lower decrease compared to lean and obese controls | [3] |

| Lean and Obese Participants | Healthy Controls | Significant decrease | [3] |

Note: While specific mean concentrations for this compound in T2DM are not consistently reported, studies indicate a blunted response to insulin, suggesting metabolic inflexibility.[3]

Signaling Pathways and Pathophysiology

The accumulation of this compound is a direct consequence of impaired mitochondrial fatty acid β-oxidation. In a healthy state, fatty acids are transported into the mitochondria and broken down in a cyclical process to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP. When an enzyme in this pathway is deficient, the process stalls, leading to a buildup of acyl-CoA intermediates of a specific chain length. These are then converted to their corresponding acylcarnitines and exported from the mitochondria.

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

In MCADD, the deficiency of the medium-chain acyl-CoA dehydrogenase enzyme specifically hinders the breakdown of medium-chain fatty acids (C6-C12). This leads to an accumulation of octanoyl-CoA (C8), hexanoyl-CoA (C6), and decanoyl-CoA (C10), and consequently, a significant elevation of their respective carnitine esters, including this compound, in the blood.[2][4]

This compound, Mitochondrial Dysfunction, and Insulin Resistance

Emerging research suggests that the accumulation of acylcarnitines, including this compound, can contribute to mitochondrial dysfunction and insulin resistance.[5] One proposed mechanism involves the activation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway. This compound supplementation has been shown to stimulate this pathway, particularly PPARα, which can in turn enhance fatty acid metabolism and potentially mitigate mitochondrial dysfunction.[6] However, chronic elevation of acylcarnitines due to metabolic overload may have detrimental effects, contributing to cellular stress and impaired insulin signaling.

Experimental Protocols

The gold standard for the quantitative analysis of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general methodology for the analysis of acylcarnitines from dried blood spots (DBS), a common sample type for newborn screening.

Analysis of this compound in Dried Blood Spots by LC-MS/MS

1. Sample Preparation

-

Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[7]

-

Extraction: 100-200 µL of an extraction solution, typically methanol or an acetonitrile:water mixture (e.g., 85:15 v/v), containing a known concentration of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines) is added to each well.[7][8]

-

Incubation and Shaking: The plate is incubated and shaken for approximately 20-30 minutes at room temperature to facilitate the extraction of acylcarnitines from the blood spot.[7][9]

-

Centrifugation: The plate is centrifuged to pellet any solid debris.[7]

-

Supernatant Transfer: A portion of the supernatant (e.g., 150 µL) is transferred to a new plate or filter vial.[7]

2. Derivatization (Optional but common)

-

To improve chromatographic separation and detection sensitivity, the extracted acylcarnitines are often derivatized to their butyl esters.[10]

-

Drying: The supernatant is dried down under a stream of nitrogen or using a vacuum concentrator.[8]

-

Reagent Addition: A solution of 3N HCl in n-butanol or acetyl chloride in n-butanol is added to the dried extract.[8][10]

-

Incubation: The mixture is incubated at an elevated temperature (e.g., 60-65°C) for a defined period (e.g., 15-20 minutes).[8][10]

-

Drying: The butanol is evaporated to dryness.[8]

-

Reconstitution: The dried residue is reconstituted in a solvent suitable for LC-MS/MS analysis, such as a methanol/water mixture.[10]

3. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.[9]

-

Chromatography: While flow injection analysis can be used, chromatographic separation using a column (e.g., Raptor HILIC-Si) can improve specificity and reduce isobaric interferences.[7]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.[8]

-

Mass Spectrometry:

-

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. The precursor ion for this compound butyl ester is m/z 358.3, and a common product ion is m/z 85.

-

Precursor Ion Scan: A precursor ion scan for m/z 85 can be used to identify all acylcarnitines in the sample.[9]

-

Neutral Loss Scan: A neutral loss scan for a specific fragment (e.g., 59 Da for underivatized carnitine) can also be utilized.

-

4. Data Analysis

-

The concentration of this compound is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Conclusion

This compound is a well-established and indispensable biomarker for the diagnosis of MCADD and other fatty acid oxidation disorders through newborn screening programs. The analytical methods for its quantification are robust and highly sensitive. Beyond its role in rare inherited metabolic diseases, the association of this compound and other acylcarnitines with insulin resistance opens new avenues for research and potential therapeutic interventions in more prevalent metabolic conditions. A deeper understanding of the signaling pathways influenced by this compound will be crucial for elucidating its precise role in metabolic health and disease and for the development of novel targeted therapies.

References

- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]

- 6. This compound Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport of Decanoylcarnitine

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Decanoylcarnitine (C10-carnitine) is a medium-chain acylcarnitine, an ester of carnitine and decanoic acid. It is a crucial intermediate in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a primary cellular energy production pathway. The efficiency of this compound transport across cellular and mitochondrial membranes is vital for metabolic homeostasis. Dysregulation of this process is implicated in various metabolic disorders, including fatty acid oxidation defects and organic acidemias. Furthermore, understanding the transport mechanisms of acylcarnitines is of significant interest to drug development professionals, as transporters involved in this process can be leveraged for targeted drug delivery or may be the source of drug-drug interactions. This guide provides a comprehensive overview of the cellular uptake and transport of this compound, focusing on the key transporters, transport kinetics, and the experimental protocols used in its study.

Primary Mechanisms of Cellular Uptake

The cellular entry of this compound from the extracellular space into the cytoplasm is a carrier-mediated process. The principal transporter responsible for this action is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2) , also known as Solute Carrier Family 22 Member 5 (SLC22A5) .

OCTN2 (SLC22A5): The High-Affinity Carnitine Transporter

OCTN2 is a polyspecific, sodium-dependent transporter ubiquitously expressed in human tissues, with high expression levels in the kidney, skeletal muscle, heart, and small intestine.[1][2][3] It functions as a symporter, co-transporting one sodium ion with one molecule of L-carnitine or its acyl esters.[4] The activity of OCTN2 is crucial for maintaining systemic carnitine homeostasis by facilitating its absorption in the gut and reabsorption in the renal proximal tubules.[2][5]

Mutations in the SLC22A5 gene lead to primary carnitine deficiency, a severe metabolic disorder characterized by low carnitine levels, impaired fatty acid oxidation, and symptoms such as cardiomyopathy and muscle weakness.[2][4] Studies have shown that OCTN2 not only transports free L-carnitine but also recognizes and transports short- and medium-chain acylcarnitines, including this compound.[1][3] The transport activity of OCTN2 can be inhibited by various acylcarnitines, indicating a shared binding and translocation mechanism.[1][6]

Transport Kinetics and Inhibition

The interaction between this compound and its transporters can be quantified by key kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). While specific Kₘ and Vₘₐₓ values for this compound are not extensively reported, data for L-carnitine and the inhibitory effects of other acylcarnitines provide valuable context for its transport dynamics.

| Transporter | Substrate | Cell System/Model | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Inhibitor | Kᵢ (µM) | Reference |

| OCTN2 | L-Carnitine | Human Embryonic Kidney (HEK-293) cells | 3.9 - 4.3 | Not specified | - | - | [1][7] |

| OCTN2 | L-Carnitine | Human Proximal Tubule (Caki-1) cells | 15.9 | Not specified | - | - | [8] |

| CACT | L-Carnitine | Rat Heart Mitochondria | 380 - 1500 | 200 - 340 | Octanoylcarnitine | 100 | [9] |

Note: Data for this compound is inferred from studies on L-carnitine and other acylcarnitines. The Ki for octanoylcarnitine (C8) suggests that this compound (C10) would also be a competitive inhibitor of carnitine transport.

Intracellular and Mitochondrial Transport

Once inside the cytoplasm, this compound's primary destination is the mitochondrial matrix, where β-oxidation occurs. This subsequent transport step is part of the "carnitine shuttle."

-

Outer Mitochondrial Membrane: Long-chain acyl-CoAs are converted to acylcarnitines by Carnitine Palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane.[10][11] this compound, if formed in the cytoplasm, can traverse the outer membrane.

-

Inner Mitochondrial Membrane: The key transporter at this barrier is the Carnitine-Acylcarnitine Translocase (CACT) , encoded by the SLC25A20 gene.[2][12] CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.[10]

-

Mitochondrial Matrix: Once in the matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, converts the acylcarnitine back to its acyl-CoA form (decanoyl-CoA) and releases free carnitine.[10][11] The decanoyl-CoA then enters the β-oxidation spiral.

Visualizing Transport Pathways and Workflows

Diagrams of Key Processes

The following diagrams illustrate the primary transport pathways and a typical experimental workflow for studying this compound uptake.

Caption: Cellular uptake of this compound via the OCTN2 transporter.

Caption: Mitochondrial import of this compound via the CACT antiporter.

Caption: Workflow for a cell-based this compound uptake assay.

Experimental Protocols

Detailed and reproducible protocols are essential for accurately studying this compound transport. Below are methodologies for key experiments.

Protocol: Radiolabeled Substrate Uptake Assay

This protocol is designed to measure the uptake of this compound in a cell line overexpressing a specific transporter, such as OCTN2-HEK293 cells.

Materials:

-

HEK-293 cells stably transfected with human OCTN2 (or control cells).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

-

Hanks' Balanced Salt Solution (HBSS) as uptake buffer.

-

[³H]-L-Carnitine (as a proxy) or custom synthesized [³H]-Decanoylcarnitine.

-

Unlabeled L-carnitine and this compound.

-

Potential inhibitors (e.g., quinidine, verapamil).

-

Ice-cold HBSS for stopping the reaction.

-

0.1 M NaOH for cell lysis.

-

Scintillation cocktail and vials.

-

BCA Protein Assay Kit.

Procedure:

-

Cell Seeding: Seed OCTN2-HEK293 cells into 24-well plates at a density that will result in a confluent monolayer (e.g., 2 x 10⁵ cells/well) and culture for 48 hours.

-

Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) HBSS.

-

Uptake Initiation: Add 200 µL of uptake solution (HBSS containing a known concentration of [³H]-labeled substrate, e.g., 10 µM, with or without inhibitors) to each well to start the transport reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). To determine non-specific binding, perform parallel experiments at 4°C.

-

Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold HBSS.

-

Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for at least 1 hour at room temperature (or overnight at 4°C) to ensure complete lysis.

-

Quantification:

-

Transfer an aliquot (e.g., 400 µL) of the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Use a separate aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration using a BCA protein assay, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the uptake rate in pmol/mg of protein/min. Subtract the values obtained at 4°C from the 37°C values to determine the specific, carrier-mediated uptake.

Protocol: LC-MS/MS Quantification of Intracellular Acylcarnitines

This method allows for the sensitive and specific quantification of unlabeled this compound and other acylcarnitines from cell lysates.[13][14][15]

Materials:

-

Cultured cells (as per the experimental design).

-

Isotope-labeled internal standards (e.g., D₃-decanoylcarnitine).

-

Acetonitrile (ACN) with 0.1% formic acid for protein precipitation.

-

n-butanol with 5% acetyl chloride for derivatization (butylation).[15]

-

UHPLC-MS/MS system.

Procedure:

-

Sample Collection: Following an uptake experiment (as described in 5.1, but using unlabeled this compound), wash and lyse the cells. Alternatively, harvest cells grown under specific metabolic conditions.

-

Protein Precipitation & Extraction: To 100 µL of cell lysate, add 20 µL of the internal standard mixture. Add 400 µL of ice-cold ACN containing 0.1% formic acid. Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization (Butylation):

-

To the dried residue, add 100 µL of 3N butanolic HCl (n-butanol with 5% acetyl chloride).[15]

-

Seal the tube and heat at 60°C for 20 minutes.

-

Evaporate the reagent to dryness under nitrogen.

-

-

Reconstitution & Analysis: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

-

LC-MS/MS Parameters:

-

Chromatography: Use a C18 or similar reversed-phase column suitable for separating acylcarnitines.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound butyl ester and its internal standard.

-

-

Quantification: Generate a calibration curve using known concentrations of this compound standard and a fixed concentration of the internal standard. Calculate the concentration in the samples based on the peak area ratios relative to the calibration curve.

Conclusion

The cellular uptake and transport of this compound are sophisticated processes critical for energy metabolism. The OCTN2 transporter is the primary gateway for cellular entry, while the carnitine shuttle, involving CACT and CPT2, ensures its efficient delivery to the mitochondrial matrix. A thorough understanding of these pathways, supported by robust kinetic data and detailed experimental protocols, is indispensable for researchers investigating metabolic diseases. For drug development professionals, these transporters represent potential targets for enhancing the delivery of therapeutic agents or predicting adverse metabolic interactions. The methodologies and data presented in this guide serve as a foundational resource for advancing research in this vital area of cell biology and pharmacology.

References

- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cocukmetabolizma.com [cocukmetabolizma.com]

- 3. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. SLC22A5 - Wikipedia [en.wikipedia.org]

- 5. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional domains in the carnitine transporter OCTN2, defective in primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gosset.ai [gosset.ai]

- 13. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Decanoylcarnitine in Mitochondrial Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoylcarnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of decanoic acid across the inner mitochondrial membrane for subsequent β-oxidation. This technical guide provides a comprehensive overview of the function of this compound in mitochondrial bioenergetics, detailing its mechanism of action, its impact on key bioenergetic processes, and its involvement in relevant signaling pathways. The guide also includes detailed experimental protocols for studying the effects of this compound and presents quantitative data in a structured format for easy comparison.

Introduction

Mitochondria are the primary sites of cellular energy production, generating ATP through the oxidation of various substrates, including fatty acids. The transport of fatty acids into the mitochondrial matrix is a critical and tightly regulated process. Long-chain fatty acids require the carnitine shuttle, a transport system involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), to cross the inner mitochondrial membrane. Medium-chain fatty acids, such as decanoic acid (a ten-carbon fatty acid), can partially diffuse across the membrane but their efficient transport is also facilitated by the carnitine shuttle.

This compound is the esterified form of decanoic acid and carnitine, formed by the action of carnitine acyltransferases. Its primary role is to act as a carrier molecule for decanoic acid, enabling its entry into the mitochondrial matrix where it undergoes β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the production of NADH and FADH₂, which are subsequently used by the electron transport chain (ETC) to generate ATP.

Dysregulation of this compound metabolism is associated with various inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where an accumulation of medium-chain acylcarnitines, including this compound, is observed. Understanding the precise function of this compound in mitochondrial bioenergetics is therefore crucial for elucidating the pathophysiology of these diseases and for the development of novel therapeutic strategies.

Mechanism of Action

The transport of decanoic acid into the mitochondrial matrix via this compound is a multi-step process integral to fatty acid oxidation.

-

Activation of Decanoic Acid: In the cytoplasm, decanoic acid is first activated to its coenzyme A (CoA) derivative, decanoyl-CoA, by acyl-CoA synthetases located on the outer mitochondrial membrane.

-

Formation of this compound: Decanoyl-CoA is then converted to this compound by carnitine palmitoyltransferase I (CPT1), an enzyme also located on the outer mitochondrial membrane. This reaction involves the transfer of the decanoyl group from CoA to carnitine.

-

Translocation across the Inner Mitochondrial Membrane: this compound is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[1][2][3]

-

Conversion back to Decanoyl-CoA: Once inside the mitochondrial matrix, this compound is converted back to decanoyl-CoA by carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane. The released carnitine is then transported back to the cytoplasm by CACT.

-

β-Oxidation: Decanoyl-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH₂ in each cycle.

This process is essential for harnessing the energy stored in medium-chain fatty acids.

Role in Mitochondrial Bioenergetics

This compound directly impacts several key aspects of mitochondrial bioenergetics:

-

Substrate for β-Oxidation: As the transport form of decanoic acid, this compound is a crucial substrate for mitochondrial β-oxidation, a major pathway for ATP production, especially in tissues with high energy demands like the heart and skeletal muscle.

-

Modulation of the Acetyl-CoA Pool: The β-oxidation of decanoyl-CoA derived from this compound contributes to the mitochondrial acetyl-CoA pool. This acetyl-CoA can then enter the TCA cycle to generate reducing equivalents (NADH and FADH₂) for the electron transport chain or be used for the synthesis of ketone bodies in the liver.

-

Interaction with the Carnitine Shuttle: The concentration of this compound and other acylcarnitines can influence the activity of the carnitine shuttle. For instance, the unnatural d-isomer of this compound has been shown to be a potent inhibitor of the carnitine-acylcarnitine translocase (CACT).

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key mitochondrial bioenergetic parameters. It is important to note that specific values can vary depending on the experimental model (e.g., isolated mitochondria, cell lines), tissue source, and assay conditions.

| Parameter | Organism/Tissue | Concentration of this compound | Observed Effect | Reference |

| Oxygen Consumption Rate (OCR) | Rat Liver Mitochondria | Not specified | No significant change observed with L-carnitine supplementation during palmitoylcarnitine oxidation. | [4] |

| Human Neuronal Cells | 100 nM - 100 µM (L-carnitine) | Significant increase in mitochondrial function. | [5] | |

| ATP Production | Isolated Mitochondria | Not specified | ATP production is a downstream effect of β-oxidation fueled by this compound. | [6] |

| Perfused Rat Liver | 1.5% (w/v) Acetyl-L-carnitine in drinking water | Increased ATP production is probable. | [7] | |

| Carnitine-Acylcarnitine Translocase (CACT) Activity | Not specified | Not specified | CACT facilitates the transport of this compound across the inner mitochondrial membrane. | [1][2][3] |

| Parameter | Compound | IC₅₀ | Organism/Tissue | Reference |

| CACT Inhibition | (+)-Decanoylcarnitine | ~5 µM | Rat Liver Mitochondria |

Signaling Pathways

This compound and its metabolic precursors can influence cellular signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

PPAR Signaling Pathway

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[8][9][10][11] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.

Fatty acids and their derivatives, including acyl-CoAs derived from this compound, can act as ligands for PPARα.[12] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, activation, and mitochondrial β-oxidation.[13][14][15][16] This creates a feed-forward mechanism where the presence of fatty acids stimulates their own catabolism.

Recent studies have shown that this compound supplementation can stimulate the PPAR signaling pathway, with PPARα being the most important isoform in this context.[13] This activation leads to an increase in the expression of CPT1A, a rate-limiting enzyme in fatty acid oxidation, thereby improving fatty acid metabolism and mitochondrial function.[13]

References

- 1. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 3. Carnitine-acylcarnitine translocase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. Effect of carnitine on mitochondrial oxidation of palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine | MDPI [mdpi.com]

- 7. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. This compound Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Decanoylcarnitine in relation to medium-chain acyl-CoA dehydrogenase deficiency (MCADD)

Decanoylcarnitine in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inborn error of metabolism that impairs the mitochondrial β-oxidation of medium-chain fatty acids. This deficiency leads to the accumulation of specific acylcarnitines, with octanoylcarnitine (C8) being the primary biomarker. This compound (C10), a ten-carbon acylcarnitine, serves as a crucial secondary biomarker in the diagnosis and monitoring of MCADD. While less prominent than C8, the elevation of C10, and particularly its ratio relative to other acylcarnitines, is a key diagnostic indicator, especially in newborn screening programs utilizing tandem mass spectrometry. This technical guide provides an in-depth overview of the role of this compound in MCADD, including its biochemical basis, quantitative data from patient cohorts, detailed experimental protocols for its detection, and its clinical significance in disease management.

Biochemical Basis of this compound Accumulation in MCADD

Medium-chain acyl-CoA dehydrogenase (MCAD) is a mitochondrial enzyme that catalyzes the initial dehydrogenation step in the β-oxidation of fatty acids with chain lengths from 6 to 12 carbons, showing maximum activity towards octanoyl-CoA (C8-CoA).[1] In individuals with MCADD, pathogenic variants in the ACADM gene lead to reduced or absent MCAD enzyme activity.[1][2] This enzymatic block prevents the normal breakdown of medium-chain fatty acids, leading to the accumulation of upstream metabolites.

The primary substrate for MCAD is octanoyl-CoA, which, when not metabolized, is shunted away from β-oxidation and converted to octanoylcarnitine (C8) by carnitine acyltransferases. Similarly, other medium-chain acyl-CoAs, including decanoyl-CoA (C10-CoA), also accumulate and are subsequently esterified to carnitine, resulting in elevated levels of this compound (C10) in blood and other tissues.[3][4] The accumulation of these acylcarnitines is the biochemical hallmark of MCADD, detectable through acylcarnitine profiling.[5]

Quantitative Analysis of this compound and Related Metabolites

Newborn screening for MCADD is primarily performed using tandem mass spectrometry (MS/MS) to analyze the acylcarnitine profile in dried blood spots.[2][6] While octanoylcarnitine (C8) is the most prominent marker, this compound (C10) and other medium-chain acylcarnitines such as hexanoylcarnitine (C6) and decenoylcarnitine (C10:1) are also typically elevated.[3][7] The ratios of these metabolites, particularly the C8/C10 ratio, are critical for improving diagnostic accuracy and reducing false positives.[8][9][10]

Table 1: Acylcarnitine Concentrations in Newborns with MCADD vs. Healthy Controls

| Analyte | MCADD Patients (µmol/L) | Healthy Controls (µmol/L) | Reference(s) |

| This compound (C10) | Elevated, often >0.3 | ≤ 0.3 ± 0.1 | [6][10] |

| Octanoylcarnitine (C8) | Substantially elevated, ranging from >0.5 to 52.03 | ≤ 0.3 ± 0.1 | [1][6][8] |

| Hexanoylcarnitine (C6) | Elevated, up to 5.11 | ≤ 0.2 ± 0.1 | [6] |

| Decenoylcarnitine (C10:1) | Elevated | ≤ 0.2 ± 0.1 | [6] |

Table 2: Diagnostic Ratios of Acylcarnitines in MCADD

| Ratio | MCADD Patients | Healthy Controls/Carriers | Reference(s) |

| C8/C10 | Significantly elevated, often >5, with ranges from >7 in severe cases to <1.5 in milder forms | Typically <1.85 | [8][9][10] |

| C8/C2 (Acetylcarnitine) | Highly increased | Typically <0.02 | [9][10] |

Experimental Protocols

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of acylcarnitines from dried blood spots (DBS), a standard method for newborn screening.[5][11]

Materials:

-

Dried blood spot collection cards

-

3 mm hole punch

-

96-well microtiter plates

-

Methanol (HPLC grade)

-

Deuterated internal standard mixture in methanol (commercially available)

-

n-Butanol

-

3N HCl in n-butanol or acetyl chloride

-

Plate shaker

-

Nitrogen evaporator or vacuum concentrator

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Collection: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.

-

Extraction: To each well, 100 µL of methanol containing a mixture of deuterated internal standards (e.g., [²H₃]acetylcarnitine, [²H₃]octanoylcarnitine) is added.

-

Incubation: The plate is sealed and agitated on a plate shaker for 30 minutes to extract the acylcarnitines.

-

Derivatization: The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen. 50 µL of 3N HCl in n-butanol is added to each well, and the plate is sealed and incubated at 65°C for 15 minutes to form butyl esters.

-

Final Preparation: The butanolic HCl is evaporated to dryness under nitrogen. The residue is reconstituted in a suitable solvent for MS/MS analysis.

-

MS/MS Analysis: The prepared samples are analyzed by flow-injection ESI-MS/MS. Acylcarnitines are detected in the positive ion mode by scanning for precursors of a common fragment ion (m/z 85). Quantification is achieved by comparing the signal intensity of each analyte to its corresponding deuterated internal standard.[11][12]

MCAD Enzyme Activity Assay

This assay measures the activity of the MCAD enzyme in patient-derived cells, such as cultured fibroblasts or lymphocytes.[1][3][13]

Materials:

-

Cultured skin fibroblasts or isolated peripheral blood mononuclear cells[14]

-

Cell lysis buffer

-

Substrate (e.g., octanoyl-CoA or phenylpropionyl-CoA)[1][15]

-

Electron transfer flavoprotein (ETF)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[3]

-

Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

-

Cell Culture and Lysis: Patient and control fibroblasts are cultured to near confluence. Cells are harvested and lysed to release mitochondrial proteins. A similar procedure is followed for lymphocytes isolated from whole blood.[14]

-

Protein Quantification: The total protein concentration in the cell lysate is determined to normalize the enzyme activity.

-

Enzymatic Reaction: The cell lysate is incubated with the substrate (e.g., octanoyl-CoA) and ETF in a reaction buffer. The MCAD enzyme catalyzes the dehydrogenation of the substrate, transferring electrons to ETF.

-

Detection: The reduction of ETF is monitored spectrophotometrically as a decrease in absorbance at a specific wavelength. Alternatively, the reaction products can be separated and quantified by HPLC.[3]

-

Calculation of Activity: The rate of the reaction is calculated and expressed as a percentage of the activity measured in control cells. Individuals with MCADD typically exhibit less than 10% of normal MCAD enzyme activity.[1][3]

ACADM Gene Mutation Analysis

Genetic testing is used to confirm the diagnosis of MCADD by identifying pathogenic variants in the ACADM gene.[3][16]

Materials:

-

Genomic DNA extracted from peripheral blood or other patient samples

-

Polymerase Chain Reaction (PCR) reagents (primers flanking the ACADM exons, DNA polymerase, dNTPs)

-

Thermal cycler

-

DNA sequencing reagents and equipment (e.g., Sanger sequencing or Next-Generation Sequencing platform)[16][17]

-

Bioinformatics software for sequence analysis

Procedure:

-

DNA Extraction: Genomic DNA is isolated from the patient's blood sample.

-

PCR Amplification: The coding exons and intron-exon boundaries of the ACADM gene are amplified using PCR.

-

DNA Sequencing: The amplified PCR products are sequenced using either Sanger sequencing for targeted analysis or a Next-Generation Sequencing (NGS) panel that includes the ACADM gene.[16][17][18]

-

Sequence Analysis: The patient's DNA sequence is compared to the reference ACADM gene sequence to identify any variations.

-

Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines. The c.985A>G (p.Lys329Glu) mutation is the most common pathogenic variant in individuals of Northern European descent.[2][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biochemical pathway affected in MCADD and the diagnostic workflow.

Caption: Biochemical pathway of this compound accumulation in MCADD.

Caption: Diagnostic workflow for MCADD.

Clinical Significance and Future Directions

The accurate measurement of this compound and its ratios to other acylcarnitines is indispensable for the early and accurate diagnosis of MCADD through newborn screening.[3][19] Early detection and initiation of treatment, which primarily involves the avoidance of fasting and a low-fat diet, can prevent life-threatening metabolic crises characterized by hypoketotic hypoglycemia, lethargy, and coma.[2][3][20]

For drug development professionals, understanding the nuances of acylcarnitine profiles in MCADD is crucial for several reasons. Firstly, it provides a set of quantitative biomarkers for assessing the efficacy of potential therapeutic interventions aimed at restoring or bypassing the deficient MCAD enzyme. Secondly, monitoring changes in this compound and other acylcarnitine levels can help in titrating drug dosage and evaluating patient response to treatment.

Future research may focus on the development of more sensitive and specific analytical methods for acylcarnitine profiling, as well as the identification of novel biomarkers that can better predict disease severity and long-term outcomes in individuals with MCADD. Furthermore, a deeper understanding of the pathophysiology of acylcarnitine accumulation may open new avenues for therapeutic strategies beyond dietary management.

Conclusion

This compound is a vital secondary biomarker in the diagnosis and management of MCADD. Its elevation, in conjunction with the primary marker octanoylcarnitine and their respective ratios, provides a robust biochemical signature for this disorder. The experimental protocols detailed in this guide for acylcarnitine profiling, enzyme activity assays, and genetic testing are the cornerstones of modern diagnostic strategies for MCADD. For researchers and drug development professionals, a thorough understanding of the role of this compound is essential for advancing our ability to diagnose, monitor, and treat this challenging metabolic disease.

References

- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MCAD [gmdi.org]

- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]

- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. publications.aap.org [publications.aap.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Amsterdam UMC Locatie AMC - Medium-chain acyl-CoA dehydrogenase (MCAD) [amc.nl]

- 15. researchgate.net [researchgate.net]

- 16. providers2.genedx.com [providers2.genedx.com]

- 17. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: ACADM Sequencing | Greenwood Genetic Center [ggc.org]

- 18. ACADM Gene Sequencing (MCAD Deficiency) | Inborn Errors of Metabolism Diagnostic Testing Program [cincinnatichildrens.org]

- 19. Prevalence and Mutation Analysis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening in Hefei, China | MDPI [mdpi.com]

- 20. dhhs.ne.gov [dhhs.ne.gov]

The Impact of Decanoylcarnitine on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoylcarnitine, a medium-chain acylcarnitine, is an intermediate in fatty acid metabolism primarily involved in the transport of fatty acids into the mitochondria for β-oxidation. Emerging evidence indicates that this compound also functions as a signaling molecule, modulating a variety of cellular pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on key signaling cascades, including the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, proinflammatory signaling, and pathways related to cancer progression. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the affected pathways to support further research and drug development efforts.

Introduction

This compound (C10 carnitine) is an ester of carnitine and decanoic acid. Its canonical role is to facilitate the transport of decanoic acid across the inner mitochondrial membrane, a critical step in fatty acid β-oxidation and cellular energy production. However, fluctuations in the concentration of this compound and other acylcarnitines have been associated with various physiological and pathological states, suggesting a broader role in cellular regulation. This guide explores the direct and indirect effects of this compound on cellular signaling, highlighting its potential as a therapeutic target and a biomarker.

Core Signaling Pathways Modulated by this compound

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

This compound has been shown to stimulate the PPAR signaling pathway, with a pronounced effect on PPARα. This nuclear receptor is a key regulator of lipid metabolism. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation. A primary target of this pathway is Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. By activating CPT1A expression, this compound enhances the breakdown of fatty acids, thereby improving mitochondrial function.[1] This is particularly relevant in conditions of mitochondrial dysfunction, such as in hepatocytes affected by the hepatitis B virus.[1]

Proinflammatory Signaling Pathways

Acylcarnitines, including those with medium-chain lengths similar to this compound, have been demonstrated to activate proinflammatory signaling pathways. While direct quantitative data for this compound is limited, studies on L-C14 carnitine provide a valuable proxy. These molecules can induce the expression of cyclooxygenase-2 (COX-2) and stimulate the secretion of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Macrophage Inflammatory Protein 2 (MIP2, a murine analog of IL-8), and Monocyte Chemoattractant Protein-1 (MCP1).[2] This activation often occurs in a dose-dependent manner and can be initiated at concentrations as low as 5 µM.[2]

The underlying mechanism involves the activation of key signaling kinases, including c-Jun N-terminal Kinase (JNK) and Extracellular signal-Regulated Kinase (ERK).[2] The activation of these pathways can be dependent on the adaptor protein MyD88, a key component in Toll-like Receptor (TLR) signaling.[2] However, some effects of acylcarnitines appear to be independent of TLR2 and TLR4.[2]

Regulation of Cancer Cell Proliferation and Migration

Recent studies have highlighted the role of this compound in the progression of triple-negative breast cancer (TNBC). This compound has been shown to inhibit the proliferation and migration of TNBC cells.[3][4][5] A key molecular target in this process is Matrix Metalloproteinase-9 (MMP9).[3][4][5] MMP9 is a zinc-dependent endopeptidase that degrades the extracellular matrix, a critical step in cancer cell invasion and metastasis. This compound treatment leads to a notable reduction in MMP9 expression in TNBC cells.[3]

The inhibitory effect of this compound on cell migration is abolished by the overexpression of MMP9, confirming MMP9 as a critical downstream effector.[4][5]

Potential Interaction with mTORC1 Signaling

While direct evidence for this compound's effect on the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway is still emerging, studies on its precursor, decanoic acid, suggest a potential inhibitory role. Decanoic acid has been shown to decrease mTORC1 activity, as measured by the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a key downstream target of mTORC1.[6] This inhibition was observed to be independent of glucose and insulin signaling. Given that this compound is the carnitine ester of decanoic acid, it is plausible that it may exert similar effects on mTORC1 signaling, although further research is required to confirm this.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound and related acylcarnitines on cellular signaling pathways.

Table 1: Effect of Acylcarnitines on Proinflammatory Markers

| Acylcarnitine | Concentration (µM) | Target Cell | Marker | Change | Reference |

| L-C14 carnitine | 5 - 25 | RAW 264.7 | COX-2 | Dose-dependent increase | [2] |

| L-C14 carnitine | 5 - 25 | RAW 264.7 | TNFα | Dose-dependent increase | [2] |

| L-C14 carnitine | 5 - 25 | RAW 264.7 | MIP2 | Dose-dependent increase | [2] |

| L-C14 carnitine | 5 - 25 | RAW 264.7 | MCP1 | Dose-dependent increase | [2] |

Note: Data for L-C14 carnitine is presented as a proxy for medium-chain acylcarnitines like this compound.

Table 2: Effect of this compound on Gene Expression in TNBC Cells

| Treatment | Concentration (µM) | Target Cell | Gene | Relative Expression (vs. Vehicle) | Reference |

| This compound | 10 | 4T1 | Ki67 | Decreased | [7] |

| This compound | 10 | 4T1 | Pcna | Decreased | [7] |

| This compound | 10 | 4T1 | Cdh2 (N-cadherin) | Decreased | [7] |

| This compound | 10 | 4T1 | Vimentin | Decreased | [7] |

| This compound | 10 | 4T1 | Cdh1 (E-cadherin) | Increased | [7] |

| This compound | 10 | 4T1 | Zo-1 | Increased | [7] |

Table 3: Effect of Decanoic Acid on mTORC1 Signaling

| Treatment | Concentration (µM) | Target Tissue | Marker | Change | Reference |

| Decanoic Acid | 100 | Rat Hippocampal Slices | p-4E-BP1/T-4E-BP1 | Significant Decrease | [6] |

| Decanoic Acid | 300 | Rat Hippocampal Slices | p-4E-BP1/T-4E-BP1 | Significant Decrease | [6] |

Note: Data for decanoic acid is presented as an indicator of the potential effect of its carnitine ester, this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on cellular signaling.

Cell Culture and Treatment

-

Cell Lines: Cell lines relevant to the signaling pathway of interest are used, such as RAW 264.7 murine macrophages for inflammation studies, or 4T1 and MDA-MB-231 for triple-negative breast cancer research.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared (e.g., in DMSO or water) and diluted to the desired final concentrations in the cell culture medium. Cells are typically treated for a specified duration (e.g., 24-48 hours) before downstream analysis. A vehicle control (e.g., DMSO) is always included.

Western Blotting for Protein Expression and Phosphorylation

-

Sample Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-MMP9, anti-p-JNK, anti-CPT1A), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

-

RNA Extraction: Total RNA is isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and integrity are assessed.

-

Library Preparation: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adaptors are ligated to the cDNA fragments.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adaptors. The reads are then aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.

Cell Migration Assay (Transwell Assay)

-

Cell Seeding: Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium containing this compound or vehicle.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.

-

Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion and Future Directions

This compound is increasingly recognized as a bioactive molecule that influences key cellular signaling pathways. Its ability to activate PPARα signaling underscores its role in metabolic regulation and mitochondrial health. The modulation of proinflammatory pathways suggests its involvement in inflammatory processes. Furthermore, the discovery of its inhibitory effect on MMP9 expression and cancer cell migration opens new avenues for cancer research. The potential link to mTORC1 signaling warrants further investigation.

Future research should focus on elucidating the precise molecular mechanisms by which this compound interacts with these pathways. Quantitative studies are needed to establish dose-response relationships and to identify the full spectrum of downstream targets. Understanding the interplay between these signaling cascades will be crucial for developing novel therapeutic strategies that leverage the signaling properties of this compound.

References

- 1. This compound Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. This compound Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Investigating the Genetic Basis of Elevated Decanoylcarnitine Levels: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Elevated levels of decanoylcarnitine (C10) in biological fluids are a key biomarker for inborn errors of metabolism, primarily Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the genetic underpinnings of this biochemical phenotype, focusing on the role of the ACADM gene. It details the molecular basis of MCAD deficiency, genotype-phenotype correlations, and the experimental protocols essential for its diagnosis and study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction: The Metabolic Significance of this compound

This compound is a medium-chain acylcarnitine, an esterified form of carnitine and capric acid (a 10-carbon fatty acid). Acylcarnitines are crucial for the transport of fatty acids across the inner mitochondrial membrane for subsequent beta-oxidation, a primary energy production pathway, especially during periods of fasting or metabolic stress. An accumulation of this compound, often alongside other medium-chain acylcarnitines, indicates a bottleneck in this pathway.

The most common and clinically significant cause of elevated this compound is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , an autosomal recessive inherited disorder.[1][2] MCAD deficiency is caused by pathogenic variants in the ACADM gene, which encodes the MCAD enzyme responsible for the initial dehydrogenation step of fatty acids with chain lengths from 6 to 12 carbons.[3] While octanoylcarnitine (C8) is the most prominent marker, lesser elevations of hexanoylcarnitine (C6), this compound (C10), and decenoylcarnitine (C10:1) are also characteristic.[1]

Genetic Basis: The ACADM Gene and Pathogenic Variants

MCAD deficiency is inherited in an autosomal recessive manner, meaning an affected individual must inherit a mutated allele from both parents.[4]

-

Gene: ACADM (Acyl-CoA Dehydrogenase, C-4 To C-12 Straight Chain)

-

Locus: Chromosome 1p31[2]

-

Function: The ACADM gene provides instructions for synthesizing the MCAD enzyme, which functions as a homotetramer in the mitochondrial matrix. It catalyzes the first step of beta-oxidation for medium-chain fatty acids.[3]

Over 80 mutations in the ACADM gene have been identified.[5] The most prevalent pathogenic variant, particularly in individuals of Northern European descent, is:

-

c.985A>G (p.Lys329Glu): This missense mutation is found in approximately 80% of clinically diagnosed patients and accounts for a significant portion of cases identified through newborn screening.[6][7] Individuals homozygous for this variant often exhibit a more severe biochemical phenotype.[5]

Another frequently identified variant, often associated with a milder biochemical profile, is:

-

c.199T>C (p.Tyr67His): This variant is associated with some residual MCAD enzyme activity.[8]

Quantitative Data: Genotype-Phenotype Correlations

While a strict genotype-phenotype correlation in MCAD deficiency is not always straightforward, as environmental factors and metabolic stress play a crucial role, certain trends are observable.[9] Newborn screening data has been instrumental in correlating ACADM genotypes with acylcarnitine profiles.

| Table 1: Acylcarnitine Levels in Newborns by ACADM Genotype (Data from Dried Blood Spots) | | :--- | :--- | :--- | :--- | :--- | | Genotype Group | Octanoylcarnitine (C8) (μmol/L) | This compound (C10) (μmol/L) | C8/C10 Ratio | C8/C2 Ratio | | c.985A>G Homozygotes | High (e.g., >5.0)[6] | Elevated | >7.0[6] | Significantly Elevated[5] | | c.985A>G / Other Severe Allele | Moderately to Highly Elevated | Elevated | Variable, often >5.0 | Elevated | | c.985A>G / c.199T>C Compound Heterozygotes | Mildly to Moderately Elevated | Mildly Elevated | <5.0[6] | Mildly Elevated[8] | | Normal Newborns (Controls) | <0.5[6] | Baseline | <1.8[5] | <0.02[5] |

Note: Values are illustrative ranges derived from multiple sources. C2 = Acetylcarnitine. Absolute concentrations can vary between laboratories and with the age of the infant at sample collection.[5]

Signaling Pathways and Experimental Workflows

Mitochondrial Fatty Acid Beta-Oxidation Pathway

The diagram below illustrates the central role of the MCAD enzyme in the beta-oxidation spiral. A deficiency in this enzyme leads to the upstream accumulation of medium-chain acyl-CoAs, which are subsequently esterified to carnitine and released into the circulation as C6, C8, and C10 acylcarnitines.

Caption: Mitochondrial beta-oxidation pathway highlighting the MCAD enzyme block.

Diagnostic and Experimental Workflow

The diagnosis of MCAD deficiency, and thus the investigation of elevated this compound, follows a multi-step process, typically initiated by newborn screening.

Caption: Diagnostic workflow for MCAD deficiency from screening to confirmation.

Logical Relationship: Genotype to Phenotype

The underlying genetic defect directly influences enzyme function, which in turn creates the observable biochemical phenotype. This logical flow is central to understanding the disease.

Caption: Logical flow from ACADM genotype to the biochemical phenotype.

Experimental Protocols

Protocol: Acylcarnitine Profiling from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)

This protocol describes the quantitative analysis of acylcarnitines, including this compound, from DBS samples.

Materials:

-

Dried blood spot collection cards

-

3 mm hole punch

-

96-well microtiter plates

-

Methanol (HPLC grade) with a mixture of stable isotope-labeled internal standards (e.g., d3-C8, d3-C10 carnitines)

-

3N HCl in n-butanol (or acetyl chloride in n-butanol) for derivatization

-

Plate shaker

-

Nitrogen evaporator or vacuum concentrator

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Punching: Punch a single 3 mm disk from the dried blood spot into a well of a 96-well plate.[10]

-

Extraction: Add 100 µL of the methanol/internal standard solution to each well.[10]

-

Elution: Seal the plate and agitate on a plate shaker for 30-60 minutes at room temperature to extract the acylcarnitines.[10]

-

Supernatant Transfer: Centrifuge the plate briefly and transfer the methanol supernatant to a new 96-well plate.

-

Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 60-65°C for 20-30 minutes. This step converts the acylcarnitines to their butyl esters, improving chromatographic and ionization efficiency.[10]

-

Final Drying: Evaporate the butanol reagent to dryness under nitrogen.

-

Reconstitution: Reconstitute the dried residue in 75-100 µL of the mobile phase (e.g., 80:20 acetonitrile/water with 0.1% acetic acid).[11]

-

MS/MS Analysis: Analyze the samples by flow injection analysis or liquid chromatography coupled to the tandem mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Precursor ion scan of m/z 85. All acylcarnitine butyl esters produce a common fragment ion at m/z 85 upon collision-induced dissociation (CID). This allows for the simultaneous detection of all acylcarnitine species in the sample.[10] Alternatively, a Multiple Reaction Monitoring (MRM) method can be used for targeted quantification.[12]

-

-

Quantification: Calculate the concentration of each acylcarnitine by comparing the ion intensity ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Protocol: ACADM Gene Sequencing

This protocol outlines the general steps for identifying pathogenic variants in the ACADM gene using Sanger sequencing. For higher throughput, Next-Generation Sequencing (NGS) panels are often employed.[2]

Materials:

-

Genomic DNA (gDNA) extracted from whole blood, saliva, or DBS.

-

PCR primers designed to flank each of the 12 coding exons and intron-exon boundaries of the ACADM gene.

-

Taq polymerase and PCR reaction buffer.

-

Thermocycler.

-

Exonuclease I and Shrimp Alkaline Phosphatase (SAP) for PCR cleanup.

-

Sanger sequencing reagents (e.g., BigDye™ Terminator).

-

Capillary electrophoresis-based genetic analyzer.

-

Sequence analysis software.

Procedure:

-

DNA Extraction: Extract gDNA from the patient sample using a commercial kit. The preferred sample is 3-4 ml of peripheral blood in an EDTA tube.

-

PCR Amplification: For each of the 12 exons, perform a separate PCR reaction.

-

Set up a reaction mix containing gDNA, forward and reverse primers for the target exon, Taq polymerase, dNTPs, and buffer.

-

Run the PCR in a thermocycler with optimized annealing temperatures and extension times for each primer pair.

-

-

PCR Product Verification: Run a small aliquot of each PCR product on an agarose gel to confirm successful amplification of a single band of the expected size.

-

PCR Cleanup: Treat the remaining PCR product with Exonuclease I (to remove unused primers) and SAP (to dephosphorylate unused dNTPs). Incubate and then heat-inactivate the enzymes.

-

Cycle Sequencing: Perform the sequencing reaction using the cleaned PCR product as a template, one of the original PCR primers, and fluorescently labeled dideoxynucleotide terminators.

-

Sequencing Product Cleanup: Purify the sequencing products to remove unincorporated dyes.

-

Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a genetic analyzer. The instrument's laser excites the dyes, and a detector records the color and intensity of the fluorescence.

-

Data Analysis: The software generates a chromatogram (electropherogram). Align the patient's sequence to the ACADM reference sequence (e.g., NM_000016.5) to identify any single nucleotide variants, small insertions, or deletions.

Protocol: MCAD Enzyme Activity Assay in Fibroblasts

This protocol measures the specific activity of the MCAD enzyme in cultured patient fibroblasts, providing a functional confirmation of the genetic findings.

Materials:

-

Cultured skin fibroblasts from the patient and a healthy control.

-

Cell harvesting supplies (trypsin, PBS).

-

Sonicator or homogenizer.

-

Reaction buffer (e.g., potassium phosphate buffer).

-

Octanoyl-CoA (substrate).

-

Ferrocenium hexafluorophosphate (artificial electron acceptor).

-

LC-MS/MS system.

-

Protein quantification assay kit (e.g., BCA or Bradford).

Procedure:

-

Cell Culture and Harvest: Grow patient and control fibroblasts to near confluency. Harvest the cells by trypsinization, wash with PBS, and create a cell pellet.

-

Cell Lysis: Resuspend the cell pellet in a small volume of buffer and lyse the cells by sonication or homogenization on ice to release mitochondrial proteins.

-

Protein Quantification: Determine the total protein concentration of the cell lysate.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine a specific amount of cell lysate protein (e.g., 50-100 µg) with the reaction buffer containing ferrocenium hexafluorophosphate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, octanoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction (e.g., by adding a strong acid like perchloric acid).

-

-

Product Measurement: The reaction product is octenoyl-CoA. Centrifuge the stopped reaction to pellet protein, and analyze the supernatant using an LC-MS/MS method optimized for the detection and quantification of octenoyl-CoA.

-

Calculate Specific Activity: Express the enzyme activity as nmol of product formed per minute per mg of protein. Compare the patient's residual activity to that of the healthy control. Patients with MCAD deficiency typically show less than 35% residual activity.

Conclusion

Elevated this compound is a strong indicator of a genetic defect in the mitochondrial beta-oxidation pathway, most commonly MCAD deficiency due to biallelic pathogenic variants in the ACADM gene. A comprehensive investigation requires a multi-faceted approach combining biochemical analysis, molecular genetic testing, and functional enzyme assays. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the pathophysiology of this disorder and for professionals in the pharmaceutical industry evaluating metabolic effects and potential mitochondrial toxicity of new chemical entities. Understanding the precise relationship between genotype and biochemical phenotype is critical for accurate diagnosis, prognosis, and the development of future therapeutic strategies.

References

- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. providers2.genedx.com [providers2.genedx.com]

- 3. e-lactancia.org [e-lactancia.org]

- 4. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.aap.org [publications.aap.org]

- 6. researchgate.net [researchgate.net]